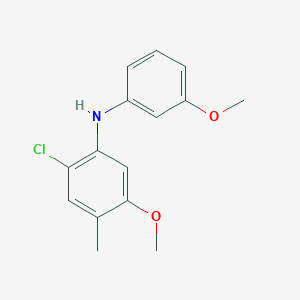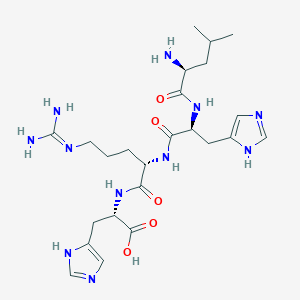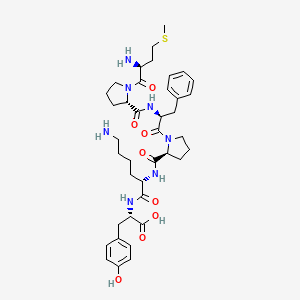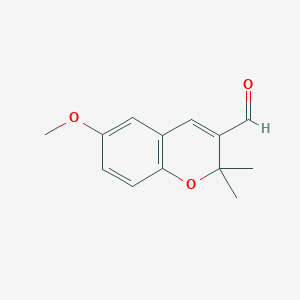
thiophen-2-yl 12-hydroxydodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-yl 12-hydroxydodecanoate is a compound that features a thiophene ring attached to a 12-hydroxydodecanoate moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in organic chemistry . The 12-hydroxydodecanoate part of the molecule is a long-chain fatty acid derivative, which adds to the compound’s versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 12-hydroxydodecanoate typically involves the esterification of thiophen-2-yl carboxylic acid with 12-hydroxydodecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Thiophen-2-yl 12-hydroxydodecanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Thiophen-2-yl 12-oxododecanoate.
Reduction: Thiophen-2-yl 12-hydroxydodecanol.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Thiophen-2-yl 12-hydroxydodecanoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiophen-2-yl 12-hydroxydodecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-2-yl acetate: Similar structure but with a shorter acyl chain.
Thiophen-2-yl butyrate: Contains a four-carbon acyl chain.
Thiophen-2-yl hexanoate: Features a six-carbon acyl chain.
Uniqueness
Thiophen-2-yl 12-hydroxydodecanoate is unique due to its long acyl chain, which imparts distinct physicochemical properties and potential biological activities. The presence of the hydroxyl group further enhances its reactivity and versatility in various applications .
Propiedades
Número CAS |
847040-63-5 |
|---|---|
Fórmula molecular |
C16H26O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
thiophen-2-yl 12-hydroxydodecanoate |
InChI |
InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2 |
Clave InChI |
GNKKESFJAZHDIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)OC(=O)CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


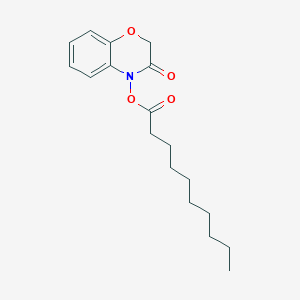
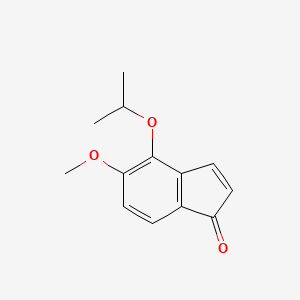
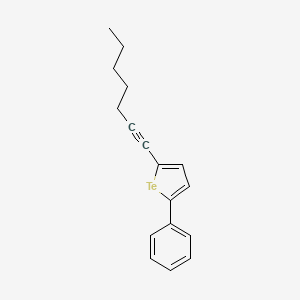
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)




![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
